Einecs 285-870-1

Description

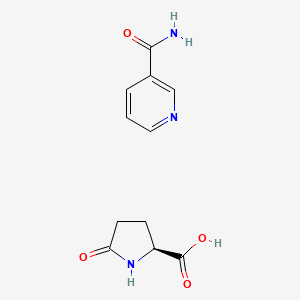

Properties

CAS No. |

85153-85-1 |

|---|---|

Molecular Formula |

C11H13N3O4 |

Molecular Weight |

251.24 g/mol |

IUPAC Name |

(2S)-5-oxopyrrolidine-2-carboxylic acid;pyridine-3-carboxamide |

InChI |

InChI=1S/C6H6N2O.C5H7NO3/c7-6(9)5-2-1-3-8-4-5;7-4-2-1-3(6-4)5(8)9/h1-4H,(H2,7,9);3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |

InChI Key |

TVFPTMXWRJNBSZ-HVDRVSQOSA-N |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)O.C1=CC(=CN=C1)C(=O)N |

Canonical SMILES |

C1CC(=O)NC1C(=O)O.C1=CC(=CN=C1)C(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Intensification for 5 Oxo L Proline, Compound with Pyridine 3 Carboxamide 1:1

Novel Synthetic Routes and Reaction Pathways

The synthesis of the 5-Oxo-L-proline (L-pyroglutamic acid) backbone is the cornerstone for producing the final compound. Traditional methods often involve the thermal dehydration of L-glutamic acid, which can require high temperatures and may lead to racemization and other impurities. google.compatsnap.com Modern synthetic chemistry offers more sophisticated and controlled pathways.

Stereoselective Synthesis Approaches

Maintaining the L-configuration of the stereocenter in 5-Oxo-L-proline is paramount. Advanced stereoselective methods provide precise control over the molecular architecture, ensuring high enantiomeric purity. These methods often build the chiral center during the synthesis rather than relying on a chiral starting material.

One strategy involves the stereoselective alkylation of α-amino acid-derived iminoesters using Baylis-Hillman reaction templates, followed by hydrolysis, to yield optically pure α-methylene-β-substituted pyroglutamates. nih.gov Another approach uses radical additions to α-methylene-γ-alkyl-γ-lactams, which can be performed diastereoselectively to synthesize chiral pyroglutamic acid derivatives from commercially available chiral amino acids. beilstein-journals.org Furthermore, bicyclic lactams derived from pyroglutamic acid itself can act as scaffolds to control and determine the stereochemistry of subsequent modifications, leading to a variety of constrained amino acid analogues. rsc.orgrsc.org

Table 1: Comparison of Stereoselective Synthesis Strategies for Pyroglutamate (B8496135) Derivatives

| Method | Key Reagents/Scaffolds | Primary Advantage | Reference |

|---|---|---|---|

| Alkylation of Iminoesters | Baylis-Hillman templates, α-amino acids | Yields optically pure substituted pyroglutamates. | nih.gov |

| Diastereoselective Radical Addition | α-methylene-γ-alkyl-γ-lactams | Direct and efficient method for creating substituted γ-lactams. | beilstein-journals.org |

| Bicyclic Lactam Scaffolds | Pyroglutamic acid-derived bicyclic systems | Excellent control over stereochemistry for complex analogues. | rsc.orgrsc.org |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. This approach aligns with the principles of atom economy and process intensification.

A notable MCR for synthesizing pyroglutamic acid derivatives involves a one-pot reaction of Meldrum's acid, an aldehyde, and a Schiff's base. rsc.orgresearchgate.net This sequence proceeds through a Knoevenagel-Michael-hydrolysis-lactamization-decarboxylation (KMHL-D) cascade to afford 3-substituted pyroglutamic acid derivatives under mild conditions. rsc.orgresearchgate.net Another powerful MCR is the Ugi reaction. clockss.orgirb.hr For instance, a five-center, four-component Ugi reaction using L-glutamic acid methyl ester, various carbonyl compounds, and isocyanides can generate a library of diverse N-substituted γ-lactams, which are precursors to pyroglutamic acids. irb.hr

Flow Chemistry Applications

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automation. While specific literature on the flow synthesis of the 5-Oxo-L-proline and pyridine-3-carboxamide (B1143946) compound is limited, the synthesis of its precursors is well-suited for this technology.

The cyclization of L-glutamic acid to L-pyroglutamic acid, which is traditionally a high-temperature batch process, could be precisely controlled in a continuous flow reactor. google.comgoogle.com This would allow for shorter reaction times at optimal temperatures, minimizing side reactions and racemization. google.com Similarly, multicomponent reactions, like the Ugi or KMHL-D sequences, can be readily adapted to flow systems, enabling rapid synthesis and purification of pyroglutamate derivatives. rsc.orgirb.hrorgsyn.org The use of supercritical fluids like CO2 as a solvent in continuous processes is another advanced approach that can be applied. rsc.org

Green Chemistry Principles in Synthesis

Adopting green chemistry principles is essential for developing sustainable and environmentally benign manufacturing processes. This involves minimizing waste, using less hazardous materials, and improving energy efficiency.

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a key goal of green chemistry. Mechanochemistry, where reactions are induced by mechanical force (e.g., grinding), is a prime example of a solvent-free method. researchgate.net The synthesis of L-pyroglutamic acid from L-glutamic acid can be achieved through a solvent-free method involving controlled heating and agitation, which is suitable for educational and industrial applications. researchgate.net

Another technique is liquid-assisted grinding (LAG), which uses minimal amounts of a liquid to facilitate the reaction. This method has been successfully used to prepare co-crystals, such as a 2:1 co-crystal of Febuxostat and L-pyroglutamic acid, demonstrating its applicability for forming the final target compound with nicotinamide (B372718). mdpi.com

Catalyst Development and Recyclability

The development of efficient and recyclable catalysts is crucial for sustainable synthesis. For the hydrogenation of L-proline to L-prolinol, a related reaction, Pt-MoOx/Al2O3 has been identified as a highly active and reusable catalyst. researchgate.net In the synthesis of pyroglutamic acid derivatives, organocatalysts like L-proline have been used to promote reactions under ultrasonic irradiation, offering a cost-effective and efficient pathway. rsc.org

Enzymatic catalysis, or biocatalysis, represents a particularly green approach. Lipases, such as that from Candida antarctica B, have been used for the synthesis of pyroglutamate esters. researchgate.net These enzymatic processes often occur in aqueous media under mild conditions and with high selectivity, reducing the need for protecting groups and minimizing waste. researchgate.netnih.gov Ion exchange resins have also been explored as low-cost, recyclable chemical catalysts for similar transformations. researchgate.net

Table 2: Green Catalysis Options for Pyroglutamate Synthesis

| Catalyst Type | Example | Reaction | Key Advantages | Reference |

|---|---|---|---|---|

| Heterogeneous Metal Catalyst | Pt-MoOx/Al2O3 | Hydrogenation | High activity, reusability. | researchgate.net |

| Organocatalyst | L-proline | Michael Addition | Cost-effective, metal-free, high yields. | rsc.org |

| Biocatalyst (Enzyme) | Lipase from Candida antarctica B | Esterification | High selectivity, mild conditions, environmentally benign. | researchgate.net |

| Ion Exchange Resin | Amberlyst IR120H | Esterification | Low cost, recyclable alternative to biocatalysts. | researchgate.net |

Atom Economy and Waste Minimization

The synthesis of the 1:1 compound of 5-Oxo-L-proline and pyridine-3-carboxamide is fundamentally an addition reaction, making it an ideal candidate for processes with high atom economy. The theoretical atom economy is calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants.

The reaction is: C₅H₇NO₃ (5-Oxo-L-proline) + C₆H₆N₂O (Pyridine-3-carboxamide) → C₁₁H₁₃N₃O₄ (Target Compound)

Molecular Mass of 5-Oxo-L-proline: 129.11 g/mol

Molecular Mass of Pyridine-3-carboxamide: 122.12 g/mol

Molecular Mass of Product: 251.23 g/mol

Theoretical Atom Economy = (251.23 g/mol / (129.11 g/mol + 122.12 g/mol )) * 100% = 100%

This perfect theoretical value signifies that, under ideal conditions, all atoms from the reactants are incorporated into the final product, with no byproducts formed. However, practical synthesis efficiency is often lower due to the methodologies employed. Waste is primarily generated from solvents used for reaction and purification, unreacted starting materials, and energy consumption.

Process intensification strategies focus on minimizing this waste, often evaluated using the Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of product. Conventional solvent-based crystallization methods typically have high E-Factors due to the large volumes of organic solvents required for dissolution and subsequent precipitation, followed by washing and drying steps.

Advanced synthetic methods like mechanochemistry or one-pot biocatalytic routes drastically reduce solvent use, thereby lowering the E-Factor and moving the practical process closer to the theoretical 100% atom economy. The table below contrasts the waste generation profiles of different synthetic approaches.

| Synthetic Method | Typical Solvents | Primary Waste Source | Estimated E-Factor Range | Alignment with 100% Atom Economy |

|---|---|---|---|---|

| Conventional Solution Crystallization | Ethanol, Methanol (B129727), Water, Acetone | Bulk solvent from reaction and purification; filtration media. | 5 - 50 | Low (High waste generation) |

| Mechanochemical Synthesis (Neat Grinding) | None | Minimal; primarily from final product rinsing if required. | < 0.1 | Very High (Near-zero waste) |

| Mechanochemical Synthesis (LAG) | Catalytic amounts (e.g., few microliters per gram) | Trace amounts of solvent. | 0.1 - 1 | High (Minimal waste) |

| Biocatalytic One-Pot Synthesis | Aqueous buffer | Aqueous media, biomass, separation agents. | 10 - 100+ (uncoptimized) | Variable (Depends heavily on downstream processing) |

Electrochemical Synthesis Techniques

Electrochemical methods offer a novel, green chemistry-aligned platform for synthesizing molecular compounds by using electrical potential to drive reactions, often under ambient conditions and without bulk reagents.

The direct electrochemical synthesis of a co-crystal or salt like Einecs 285-870-1 is an emerging field of research. The primary hypothesis is that applying an electrical potential at an electrode-solution interface can modulate intermolecular interactions and induce controlled crystallization.

A proposed mechanism involves the following steps:

Interfacial Concentration: An applied potential can induce the migration of the polar precursor molecules, 5-Oxo-L-proline and pyridine-3-carboxamide, towards the electrode surface, creating a supersaturated microenvironment.

Modulation of Protonation States: The local pH at the electrode surface can be precisely controlled electrochemically. For instance, at the cathode, water reduction (2H₂O + 2e⁻ → H₂ + 2OH⁻) can increase local pH, favoring the deprotonation of the carboxylic acid group of 5-Oxo-L-proline (pKa ≈ 3.0) to form the carboxylate anion.

Enhanced H-Bonding: The formation of the 5-oxo-L-prolinate anion would significantly strengthen the hydrogen bonding interaction with the amide protons and pyridine (B92270) nitrogen of pyridine-3-carboxamide, acting as the driving force for nucleation of the 1:1 salt.

Controlled Growth: By controlling the current density or potential, the rate of nucleation and crystal growth can be precisely managed, potentially leading to higher purity and more uniform crystal morphology compared to conventional methods.

Mechanism studies would involve cyclic voltammetry (CV) to determine the electrochemical stability windows of the precursors and identify any redox processes. Spectroelectrochemistry could be employed to monitor the formation of the compound at the electrode surface in real-time.

The successful implementation of an electrochemical synthesis requires a carefully designed reactor and optimization of key process parameters. A typical batch electrochemical reactor for this synthesis would be an undivided cell to ensure both precursors are in the same compartment.

Key design and optimization parameters are detailed in the following table:

| Parameter | Options / Range | Rationale and Impact on Optimization |

|---|---|---|

| Electrode Material | Glassy Carbon, Platinum, Boron-Doped Diamond (BDD), Reticulated Vitreous Carbon (RVC) | Must be inert within the potential window. High surface area materials like RVC increase throughput. BDD offers a very wide potential window. |

| Cell Configuration | Undivided Batch Cell, Flow Reactor | An undivided cell is simpler and sufficient for this addition reaction. A flow reactor allows for continuous production and better process control (process intensification). |

| Electrolyte System | Aqueous buffer (e.g., phosphate), Acetonitrile (B52724) + Supporting Electrolyte (e.g., TBAPF₆) | Choice depends on precursor solubility. An aqueous system is greener but has a narrower potential window. The supporting electrolyte is crucial for solution conductivity. |

| Applied Control | Potentiostatic (Constant Potential) or Galvanostatic (Constant Current) | Potentiostatic control allows for higher selectivity by targeting a specific electrochemical process. Galvanostatic control is simpler to implement and directly controls the reaction rate. |

| Temperature | 20 - 60 °C | Affects precursor solubility, solution conductivity, and crystallization kinetics. Optimization is required to balance solubility against product stability. |

Photoelectrochemical synthesis combines semiconductor photoelectrodes with an electrical bias to drive chemical reactions using light as the energy source. For the synthesis of this compound, this approach could offer unique control mechanisms.

A proposed system might use a photoanode, such as n-type titanium dioxide (TiO₂) or tungsten trioxide (WO₃). The mechanism would be:

Photon Absorption: When the semiconductor electrode is illuminated with light of energy greater than its bandgap, electron-hole pairs (e⁻-h⁺) are generated.

Charge Separation: An external applied bias potential separates the electron-hole pairs, driving electrons to the external circuit and leaving holes (h⁺) at the semiconductor surface.

Surface Reaction: These highly oxidizing photogenerated holes could interact with species at the surface. While direct oxidation of the precursors is unlikely to form the desired product, the holes can react with water or hydroxide (B78521) ions (4h⁺ + 2H₂O → O₂ + 4H⁺), causing a significant drop in the local pH at the photoanode surface.

Induced Crystallization: This localized acidic environment could alter the protonation equilibrium of pyridine-3-carboxamide, potentially enhancing its hydrogen-bond-donating ability and promoting co-crystallization with 5-Oxo-L-proline.

Investigations would focus on screening different semiconductor materials, studying the effect of light intensity and wavelength, and correlating photoelectrochemical metrics (like photocurrent) with product yield and quality. This method represents a frontier in crystal engineering, merging materials science with synthetic chemistry.

Mechanochemical Synthesis Approaches

Mechanochemistry utilizes mechanical energy, typically from grinding or milling, to initiate chemical reactions and phase transformations. It is a highly efficient, solvent-free green chemistry technique for synthesizing co-crystals and salts. The synthesis of this compound is exceptionally well-suited to this method.

The process involves charging a milling vessel with stoichiometric amounts (1:1 molar ratio) of solid 5-Oxo-L-proline and pyridine-3-carboxamide. High-energy milling, using a planetary or shaker mill, breaks down the crystal lattices of the reactants, increases surface area, and creates highly reactive interfaces where the formation of new hydrogen bonds can occur, leading to the product.

Two primary mechanochemical techniques are applicable:

Neat Grinding (NG): The two solid precursors are milled together without any added liquid. This is the most environmentally benign method.

Liquid-Assisted Grinding (LAG): A small, catalytic amount of a liquid is added to the solid mixture. The liquid does not act as a solvent but as a facilitator, increasing molecular mobility and accelerating the transfer of material between particles, often resulting in faster reaction times and more crystalline products.

Research findings indicate that LAG is often superior to neat grinding for this type of synthesis. The choice of liquid can influence the final crystalline phase (polymorph) and reaction rate.

| Parameter | Condition | Observed Outcome / Rationale |

|---|---|---|

| Method | Neat Grinding (NG) | Successful formation of the compound, but may require longer milling times (e.g., >60 min) and can sometimes result in an amorphous or less crystalline product. |

| Method | Liquid-Assisted Grinding (LAG) | Rapid and complete conversion, often within 10-30 minutes. The product is typically highly crystalline. |

| Milling Frequency | 20 - 30 Hz | Higher frequencies provide more energy, leading to faster reaction kinetics. An optimum frequency exists to avoid excessive heat generation that could degrade the sample. |

| LAG Liquid | Ethanol or Acetonitrile (10-50 µL) | These liquids have shown efficacy in accelerating co-crystal formation without dissolving the reactants. The choice can be critical for polymorphic control. |

| Monitoring | In-situ (Raman Spectroscopy) or Ex-situ (PXRD) | Powder X-Ray Diffraction (PXRD) is used to confirm the formation of the new crystalline phase by comparing the pattern to those of the starting materials. |

Theoretical and Computational Investigations of 5 Oxo L Proline, Compound with Pyridine 3 Carboxamide 1:1

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic properties and reactivity of molecules. Although a dedicated study on the 5-Oxo-L-proline-pyridine-3-carboxamide complex is absent, the individual molecules have been the subject of theoretical scrutiny.

The electronic structure of a molecule dictates its chemical behavior. For 5-Oxo-L-proline, the presence of a lactam ring and a carboxylic acid group results in a distinct charge distribution. The crystal and molecular structure of pyroglutamic acid has been determined, revealing a non-planar amide group and stabilization through hydrogen bonding. rsc.org

Pyridine-3-carboxamide's electronic properties are influenced by the pyridine (B92270) ring and the carboxamide group. The asymmetric electrostatic potential field observed above and below the pyridine-ring plane is related to the rotation of the carboxamide group. researchgate.net Theoretical studies on nicotinamide (B372718) have shown that the E-conformer is more stable than the Z-conformer. researchgate.net

Computational modeling is a powerful tool for elucidating reaction mechanisms. For instance, density functional theory (DFT) calculations have been used to understand the reaction mechanism of dithiolo[3,4-b]pyridine-5-carboxamides, revealing that the rate-limiting step is a cyclization process. mdpi.com While not directly involving the title compound, this demonstrates the capability of computational methods to unravel complex reaction pathways. The formation of pyroglutamic acid from N-terminal glutamic acid residues in antibodies has also been investigated, showing a pH-dependent reaction rate. jlu.edu.cn

Transition state theory is fundamental in calculating reaction rates. The search for transition states is often a two-step process in computational chemistry: a relaxed scan along the reaction coordinate to locate the maximum point on the potential energy surface, followed by a procedure to localize the stationary maximum point. mdpi.com This approach is crucial for understanding the kinetics of chemical reactions.

Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is vital for understanding a molecule's reactivity. A molecular orbital study of nicotinamides has been performed to understand their conformational properties. nih.gov In a study of a nicotinamide-oxalic acid salt, the HOMO was localized on the oxalic acid, while the LUMO was distributed over the nicotinamide molecules, indicating a charge transfer from the acid to the nicotinamide. nih.govfrontiersin.org This type of analysis would be critical in understanding the electronic interactions within the 5-Oxo-L-proline-pyridine-3-carboxamide complex.

Frontier Molecular Orbital Energies (Calculated for Nicotinamide-Oxalic Acid Salt) nih.gov

| Molecule/Complex | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Nicotinamide | - | - | 5.5356 |

| Oxalic Acid | - | - | 5.6667 |

| Nicotinamide-Oxalic Acid Salt | - | - | 5.1446 |

Potential Energy Surface (PES) mapping is used to explore the conformational landscape of a molecule and identify stable isomers and transition states. A systematic ab initio calculation on neutral gas-phase L-proline has been performed, locating 8 local minima. semanticscholar.org A rigid PES scan was conducted by rotating its carboxylic group to understand its conformational stability. semanticscholar.org The concept of a PES is a fundamental tool for analyzing molecular geometry and reaction dynamics. libretexts.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, offering insights into their behavior over time.

MD simulations have been employed to study the unbinding process of nicotinamide from enzymes, shedding light on the binding pathways. plos.org The effect of the protonation state of glutamic acid (a precursor to pyroglutamic acid) on its transport through a cyclic peptide nanotube has also been assessed using MD simulations. acs.org Furthermore, MD simulations have been used to investigate the penetration of niacinamide (another name for nicotinamide) through the skin's lipid bilayer. mdpi.com

A study on pyroglutamylated amyloid β-peptide utilized a polarizable force field in MD simulations to gain a more accurate representation of electrostatic interactions, providing novel insights into the role of charge in protein dynamics. nih.gov The solubility of L-Pyroglutamic acid in various organic solvents has also been studied experimentally and through molecular dynamics simulations. acs.org These studies on the individual components suggest that MD simulations of the 1:1 complex could reveal important information about its stability, conformational dynamics, and interactions with its environment.

Solvent-Solute Interactions

The interaction between a solute and a solvent governs its solubility and is fundamental to its behavior in various chemical and biological environments. Computational studies, including molecular dynamics (MD) simulations and quantum mechanical calculations, can elucidate the nature and strength of these interactions.

5-Oxo-L-proline (L-Pyroglutamic Acid): L-Pyroglutamic acid (L-PGA) contains a carboxylic acid, a lactam ring, and a chiral center, making it capable of forming strong hydrogen bonds. Its solubility is highly dependent on the solvent's ability to act as a hydrogen bond donor and acceptor. Experimental and computational studies have determined its solubility in a range of solvents. acs.orgresearchgate.net Molecular dynamics simulations and radial distribution function (RDF) analyses show a strong correlation between the extent of solute-solvent hydrogen bonding and solubility. acs.org The solubility of L-PGA is highest in protic solvents like methanol (B129727) and water and decreases significantly in aprotic or nonpolar solvents like ethyl acetate. acs.orgresearchgate.net

| Solvent | Mole Fraction Solubility (x102) |

|---|---|

| Methanol | 15.71 |

| Ethanol | 5.81 |

| Isopropanol | 2.25 |

| n-Propanol | 2.28 |

| Acetone | 1.03 |

| Ethyl Acetate | 0.12 |

Pyridine-3-carboxamide (B1143946) (Nicotinamide): Nicotinamide possesses a pyridine ring, which can act as a hydrogen bond acceptor, and a primary amide group, which can both donate and accept hydrogen bonds. Its solubility has been extensively studied in various neat and binary solvent systems. mdpi.comresearchgate.net It exhibits good solubility in water and other polar solvents like DMSO and DMF. mdpi.com Computational models like COSMO-RS have been used to predict and analyze its solubility, highlighting the importance of both solute-solute and solute-solvent interactions. mdpi.comresearchgate.net In aqueous mixtures, nicotinamide can act as a cosolvent or display synergistic solubility effects. mdpi.com

| Solvent | Mole Fraction Solubility (x102) |

|---|---|

| Water | 20.30 |

| Methanol | 14.07 |

| 1,4-Dioxane | 1.18 |

| Acetonitrile (B52724) | 0.68 |

| DMSO | 31.70 |

| DMF | 45.80 |

For the 1:1 compound, the solvent interactions would involve a complex interplay of hydrogen bonds with the carboxylic acid of 5-oxo-L-proline, the amide of nicotinamide, and the pyridine nitrogen. In polar protic solvents, strong hydrogen bonding with both components would be expected to enhance solubility.

Conformational Analysis and Dynamics

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility.

5-Oxo-L-proline: The pyrrolidone ring of 5-oxo-L-proline is not planar and can adopt various puckered conformations. These conformations are typically described as "endo" and "exo" puckers, similar to proline. The relative energies of these conformers and the barriers to their interconversion can be studied using quantum mechanical calculations. The presence of the oxo group influences the electronic structure and conformational preference of the ring. N-terminal pyroglutamyl residues in peptides are known to be important for preventing degradation by aminopeptidases, a function tied to their specific conformation. thieme-connect.de

Pyridine-3-carboxamide: For nicotinamide, the primary conformational freedom lies in the rotation around the C-C bond connecting the pyridine ring and the carboxamide group. Molecular dynamics simulations can be used to explore the rotational energy landscape and the preferred orientation of the amide group relative to the ring. This orientation is influenced by both intramolecular interactions and intermolecular interactions with solvent molecules or other components in a crystal lattice. nih.gov

In the 1:1 compound, the conformational preferences of each molecule will be influenced by the strong intermolecular interactions between them, potentially locking them into a specific, low-energy conformation within the crystal structure.

Intermolecular Interaction Studies

The 1:1 compound is a co-crystal, a multicomponent crystal in which the components are held together by non-covalent interactions, primarily hydrogen bonds.

Computational methods such as Hirshfeld surface analysis and quantum chemical calculations are used to analyze and quantify these interactions. acs.org In co-crystals involving a carboxylic acid and a pyridine derivative, a very common and stable supramolecular synthon is the hydrogen bond between the carboxylic acid's hydroxyl group and the pyridine ring's nitrogen atom (O-H···N). mdpi.com This is expected to be the primary interaction linking 5-oxo-L-proline and pyridine-3-carboxamide.

Additionally, the amide group of nicotinamide can form hydrogen bonds with the carbonyl group of the 5-oxo-L-proline (N-H···O). Amide-amide hydrogen bonds between two nicotinamide molecules (N-H···O) are also a common feature in nicotinamide-containing co-crystals, leading to the formation of dimers or chains. mdpi.comnih.gov The combination of these interactions leads to a stable, three-dimensional supramolecular assembly. researchgate.net

| Donor | Acceptor | Interaction Type |

|---|---|---|

| 5-Oxo-L-proline (Carboxylic Acid -OH) | Pyridine-3-carboxamide (Pyridine N) | Acid-Pyridine Heterosynthon |

| Pyridine-3-carboxamide (Amide -NH2) | 5-Oxo-L-proline (Carboxylic Acid C=O) | Amide-Acid Heterosynthon |

| Pyridine-3-carboxamide (Amide -NH2) | 5-Oxo-L-proline (Lactam C=O) | Amide-Lactam Heterosynthon |

| Pyridine-3-carboxamide (Amide -NH2) | Pyridine-3-carboxamide (Amide C=O) | Amide-Amide Homosynthon |

Force Field Development and Validation for Molecular Simulations

Molecular dynamics (MD) simulations rely on force fields to describe the potential energy of a system as a function of its atomic coordinates. For a novel compound like Einecs 285-870-1, a specific set of force field parameters must be developed and validated.

The process typically involves:

Parameter Assignment by Analogy: Initial parameters for bond lengths, angles, and van der Waals terms are often taken from existing general force fields like GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) based on atom types. frontiersin.org

Electrostatic Parameterization: Partial atomic charges are a critical component. These are typically derived by fitting them to the electrostatic potential (ESP) calculated from high-level quantum mechanical (QM) methods. nih.gov For polarizable force fields, such as the Drude model, atomic polarizabilities are also parameterized against QM data. nih.gov

Dihedral Parameterization: Torsional parameters, which govern the conformational energy landscape, are refined by fitting the force field's potential energy profile for rotation around specific bonds to the corresponding profile calculated via QM methods. frontiersin.orgnih.gov

Validation: The complete force field is validated by comparing the results of MD simulations with experimental data. For a small molecule, this can include properties like density, heat of vaporization, or hydration free energy. nih.gov

For the 1:1 compound, parameters would need to be developed for both 5-oxo-L-proline and pyridine-3-carboxamide. Specific attention would be paid to the parameters governing the non-covalent interactions between the two molecules to accurately reproduce the geometry and stability of the co-crystal. Recent work has focused on developing parameters for pyroglutamate (B8496135) that are compatible with advanced polarizable force fields, which can provide a more accurate physical representation of intermolecular interactions. nih.gov

In Silico Screening for Novel Derivatives

In silico screening uses computational methods to identify promising new molecules from large virtual libraries, accelerating the drug discovery and materials science process. For a compound like this compound, screening could focus on derivatives of either component to explore new functionalities.

For example, using pyridine-3-carboxamide (nicotinamide) as a scaffold, virtual screening campaigns have been successfully employed to identify novel inhibitors for various biological targets, such as nicotinamide N-methyltransferase (NNMT) or VEGFR-2. semanticscholar.orgmdpi.comnih.gov The typical workflow involves:

Library Generation: A virtual library of derivatives is created by modifying the core scaffold with different functional groups.

Pharmacophore Modeling or Docking: A pharmacophore model, which defines the essential 3D features required for activity, can be used for rapid screening. nih.gov Alternatively, molecular docking can be used to predict the binding mode and affinity of each derivative to a specific protein target. semanticscholar.orgmdpi.com

Scoring and Ranking: The screened compounds are ranked based on their fit to the pharmacophore model or their predicted binding energy from docking.

Post-processing: Top-ranked candidates are often subjected to more rigorous calculations, such as molecular dynamics simulations and binding free energy calculations (e.g., MM-PBSA), to refine the predictions before selecting compounds for experimental synthesis and testing. semanticscholar.orgmdpi.com

Such in silico approaches allow for the rational design of novel derivatives with potentially improved properties, such as enhanced binding affinity, better selectivity, or more favorable pharmacokinetic profiles. nih.gov

Environmental Fate and Degradation Pathways Research of 5 Oxo L Proline, Compound with Pyridine 3 Carboxamide 1:1

Abiotic Degradation Mechanisms

Abiotic degradation encompasses the chemical and physical processes that break down a compound without the involvement of living organisms. These mechanisms are crucial in determining the persistence of a chemical in the environment.

Hydrolytic Stability Investigations

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis is often dependent on pH and temperature.

Pyridine-3-carboxamide (B1143946) is known to be relatively stable in aqueous solutions. However, under certain conditions, it can undergo hydrolysis to form nicotinic acid (niacin). This reaction is notably slow at neutral pH and ambient temperatures. For instance, at a pH of 2 and a temperature of 90°C, it takes over 75 hours to convert half of the niacinamide to niacin. kindofstephen.com This suggests that hydrolysis of the amide group is not a rapid degradation pathway under typical environmental conditions.

There is a lack of specific research on the hydrolytic stability of 5-Oxo-L-proline in environmental contexts. As a lactam, the amide bond within the ring could be susceptible to hydrolysis, which would open the ring to form glutamic acid. The rate of this reaction under various environmental pH and temperature conditions has not been extensively studied.

Oxidation and Reduction Pathways in Environmental Matrices

Oxidation and reduction reactions can play a significant role in the transformation of organic compounds in the environment, often mediated by reactive species like hydroxyl radicals.

The pyridine (B92270) ring of pyridine-3-carboxamide can undergo oxidation. In biological systems, niacinamide has demonstrated antioxidant properties, suggesting it can react with and neutralize reactive oxygen species. nih.gov This reactivity implies that it could be susceptible to oxidation by strong oxidizing agents present in some environmental compartments.

Information regarding the oxidation and reduction pathways of 5-Oxo-L-proline in environmental matrices is scarce. Its structure does not suggest it would be a primary target for common environmental oxidants or reductants.

Biotic Degradation Pathways

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms and their enzymes. This is often the most significant pathway for the removal of organic chemicals from the environment.

Microbial Transformation Studies

Microorganisms have evolved diverse metabolic pathways to utilize a wide range of organic compounds as sources of carbon, nitrogen, and energy.

The microbial degradation of pyridine-3-carboxamide has been documented. A strain of Alcaligenes sp. (P156), isolated from soil, has been shown to completely degrade niacinamide. researchgate.netnih.gov The degradation pathway is initiated by the deamination of niacinamide to nicotinic acid. This is followed by hydroxylation to 6-hydroxynicotinic acid and then to 2,5-dihydroxypyridine. Subsequently, the pyridine ring is cleaved to form N-formylmaleamic acid, which is then metabolized to fumaric acid through maleamic acid and maleic acid. researchgate.netnih.gov

| Intermediate of Pyridine-3-carboxamide Degradation |

| Nicotinic Acid |

| 6-Hydroxynicotinic Acid |

| 2,5-Dihydroxypyridine |

| N-formylmaleamic Acid |

| Maleamic Acid |

| Maleic Acid |

| Fumaric Acid |

5-Oxo-L-proline is a known metabolite in a variety of organisms, including bacteria. nih.gov Its degradation is a part of the γ-glutamyl cycle. Bacteria such as Pseudomonas putida are capable of utilizing 5-oxo-L-proline. science.gov In plants, the degradation of proline, and by extension 5-oxo-L-proline, is a well-regulated process. mdpi.com

Enzyme-Mediated Degradation Research

The specific enzymes produced by microorganisms are responsible for the biochemical reactions that constitute biotic degradation pathways.

The enzymatic degradation of pyridine-3-carboxamide is initiated by the enzyme nicotinamidase, which catalyzes the hydrolysis of the amide bond to produce nicotinic acid and ammonia. researchgate.netnih.gov Further degradation is carried out by a series of other enzymes, including dioxygenases that are responsible for the ring cleavage. researchgate.netnih.gov

The primary enzyme involved in the degradation of 5-Oxo-L-proline is 5-oxoprolinase (also known as pyroglutamate (B8496135) hydrolase). nih.gov This enzyme catalyzes the ATP-dependent conversion of 5-oxo-L-proline to L-glutamate. nih.gov This enzymatic activity has been identified in various organisms, from bacteria to mammals. nih.govscience.gov In plants, the degradation of proline involves the sequential action of proline dehydrogenase (ProDH) and pyrroline-5-carboxylate dehydrogenase (P5CDH), which ultimately convert proline to glutamate (B1630785). frontiersin.org

| Enzyme | Substrate | Product |

| Nicotinamidase | Pyridine-3-carboxamide | Nicotinic Acid |

| 5-Oxoprolinase | 5-Oxo-L-proline | L-Glutamate |

| Proline Dehydrogenase | Proline | Pyrroline-5-carboxylate |

| Pyrroline-5-carboxylate Dehydrogenase | Pyrroline-5-carboxylate | L-Glutamate |

Environmental Monitoring Methodologies for Research Purposes

The environmental monitoring of 5-Oxo-L-proline, compound with pyridine-3-carboxamide (1:1) (Einecs 285-870-1) necessitates analytical methodologies capable of detecting and quantifying its two constituent components in various environmental matrices. In aqueous environments, the compound is expected to dissociate into 5-Oxo-L-proline and pyridine-3-carboxamide. Therefore, research-oriented monitoring strategies focus on the individual analysis of these two substances. The primary analytical approaches involve advanced chromatographic techniques coupled with sensitive detection systems, which allow for the specific and accurate measurement of each component in complex samples such as soil and water.

Analytical Methods for Pyridine-3-carboxamide

Pyridine-3-carboxamide, a pyridine derivative, can be monitored in environmental samples using highly selective and sensitive chromatographic methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred techniques for their accuracy and low detection limits. researchgate.netnih.gov

Sample preparation is a critical step to isolate the analyte from interfering matrix components. For soil samples, techniques such as distillation followed by extraction, acidic extraction, or Soxhlet extraction can be employed. rsc.org For water samples, a similar distillation-extraction procedure or Solid-Phase Extraction (SPE) can be used to concentrate the analyte and clean up the sample prior to analysis. nih.govrsc.org

GC-MS analysis is particularly effective for pyridine and its derivatives. researchgate.net A single quadrupole mass spectrometer operating in selected ion monitoring (SIM) mode provides high selectivity for quantitative analysis. researchgate.netmdpi.com For more complex matrices or when lower detection levels are required, LC-MS/MS offers robust quantification. nih.gov This technique combines the separation power of high-performance liquid chromatography (HPLC) with the specificity of tandem mass spectrometry. nih.gov

The table below summarizes key methodologies for the environmental monitoring of pyridine-3-carboxamide and related pyridine compounds.

Table 1: Environmental Monitoring Methodologies for Pyridine-3-carboxamide

| Analytical Technique | Sample Matrix | Sample Preparation | Detection Limit | Recovery Rate | Reference |

|---|---|---|---|---|---|

| GC-MS | Soil | Distillation/Extraction, Acidic Extraction, Soxhlet Extraction | 0.01 mg/kg | >80% | rsc.org |

| GC-MS | Water | Distillation/Extraction | 0.2 µg/L | >80% | rsc.org |

| LC-MS/MS | Meats/Meat Products* | Metaphosphate extraction, Solid-Phase Extraction (Oasis MCX) | 0.01-0.02 g/kg | 79-105% | nih.gov |

Methodology is adaptable for environmental matrices like soil and water after validation.

Analytical Methods for 5-Oxo-L-proline

The detection of 5-Oxo-L-proline (pyroglutamic acid) in environmental samples is best achieved using liquid chromatography-based methods, owing to its high polarity and non-volatile nature. The most advanced and specific method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govnih.gov

A significant advantage of LC-MS/MS is its ability to quantify underivatized amino acids, which simplifies sample preparation and reduces analysis time. nih.gov The analysis is typically performed using a reversed-phase C18 column with a volatile ion-pair reagent to achieve separation. nih.gov Detection is highly specific, monitoring the transition of the protonated molecular ion to a characteristic product ion. nih.gov This approach provides excellent sensitivity and is suitable for analyzing trace amounts in complex biological or environmental media. nih.govresearchgate.net Research on biological fluids has demonstrated lower limits of quantification (LLOQ) in the range of 10-50 ng/mL, with detection limits potentially as low as 0.1 ng/mL. nih.govnih.gov

For sample preparation, aqueous samples may only require centrifugation and filtration before direct injection, highlighting the efficiency of the LC-MS/MS method. nih.gov

An alternative approach involves High-Performance Liquid Chromatography (HPLC) with pre-column derivatization. This is useful when MS detection is unavailable. Reagents such as 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) can be used to create a fluorescent derivative of the amino acid, allowing for sensitive fluorescence detection. rsc.org However, this method is more labor-intensive due to the additional derivatization step.

The table below outlines the key methodologies for the research-level monitoring of 5-Oxo-L-proline.

Table 2: Environmental Monitoring Methodologies for 5-Oxo-L-proline

| Analytical Technique | Sample Matrix | Key Features | Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| LC-MS/MS | Aqueous Media | Direct analysis of underivatized compound; Reversed-phase C18 column | 0.1 - 5 ng/mL | nih.gov |

Applications in Advanced Materials and Industrial Chemical Synthesis for 5 Oxo L Proline, Compound with Pyridine 3 Carboxamide 1:1

Role in Polymer Chemistry and Functional Materials

There is no direct evidence in the available literature detailing the use of 5-Oxo-L-proline, compound with pyridine-3-carboxamide (B1143946) (1:1) in polymer chemistry or the development of functional materials. However, the characteristics of its constituent molecules suggest theoretical potential.

Precursor in Fine Chemical Production

While both 5-Oxo-L-proline (also known as pyroglutamic acid) and pyridine (B92270) derivatives are fundamental building blocks in organic synthesis, there is no specific information documenting the use of their 1:1 compound as a direct precursor in the production of other fine chemicals. genome.jpmdpi.com Pyridine ring systems are integral to many natural products and are synthesized using various methods, often involving 1,3-dicarbonyl compounds. rsc.orgmdpi.com

Component in Catalytic Systems Research

No research could be found that investigates 5-Oxo-L-proline, compound with pyridine-3-carboxamide (1:1) as a component in catalytic systems. The parent amino acid, L-proline, is a well-known organocatalyst used in reactions like the synthesis of polysubstituted pyridine derivatives. rsc.org Similarly, pyridine itself can be part of catalytic structures. acs.org However, this catalytic activity is associated with the individual components, and there is no data to confirm if or how the 1:1 compound is utilized in catalysis research.

Emerging Industrial Applications (Excluding Clinical/Pharmaceutical)

Currently, there are no documented emerging industrial applications for 5-Oxo-L-proline, compound with pyridine-3-carboxamide (1:1) outside of the general classification of being for "industry use only". lookchem.com Research into heterocyclic compounds containing fatty chains has been aimed at creating products with good biodegradability and surface activity for industrial use in emulsifiers and cosmetics, but this does not specifically name the compound . researchgate.net

Advanced Analytical and Spectroscopic Methodologies for Research Characterization of 5 Oxo L Proline, Compound with Pyridine 3 Carboxamide 1:1

High-Resolution Mass Spectrometry for Mechanistic Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise mass determination of the 1:1 compound and for elucidating its fragmentation pathways, which can provide insights into the stability of the non-covalent interactions in the gas phase.

Research Findings:

Utilizing techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), HRMS can verify the elemental composition of the cocrystal. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, where M is the entire cocrystal unit. However, due to the nature of the non-covalent bond between the two components, it is more likely that the individual components will be observed as protonated molecules: [5-oxo-L-proline + H]⁺ and [nicotinamide + H]⁺. Tandem MS (MS/MS) experiments on these precursor ions would reveal characteristic fragmentation patterns. For instance, a notable fragmentation of glutathione (B108866) conjugates is the neutral loss of pyroglutamic acid, which weighs 129 Da. nih.gov A similar loss could be indicative in related structures.

Illustrative Data Table for HRMS:

| Ion | Observed m/z | Calculated m/z | Formula |

|---|---|---|---|

| [C₁₁H₁₃N₃O₄+H]⁺ | 252.0984 | 252.0979 | C₁₁H₁₄N₃O₄⁺ |

| [C₅H₇NO₃+H]⁺ | 130.0504 | 130.0504 | C₅H₈NO₃⁺ |

Note: The data in this table is illustrative and represents expected values for the protonated cocrystal and its individual components.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics

Advanced NMR techniques, including both solution-state and solid-state NMR (ssNMR), are indispensable for elucidating the molecular structure, intermolecular interactions, and dynamics of the cocrystal.

Research Findings:

In solution, ¹H and ¹³C NMR would confirm the 1:1 stoichiometry through the integration of signals corresponding to both 5-oxo-L-proline and nicotinamide (B372718). Chemical shift perturbations compared to the pure components can indicate the sites of hydrogen bonding. 2D NMR techniques like NOESY can reveal through-space proximities between the protons of the two molecules, further confirming their association in solution.

Solid-state NMR is particularly crucial for characterizing the cocrystal in its native state. ijper.org ¹³C and ¹⁵N CP-MAS (Cross-Polarization Magic-Angle Spinning) experiments can identify changes in the local chemical environment upon cocrystal formation. The chemical shifts of the carboxylic acid carbon of 5-oxo-L-proline and the amide and pyridine (B92270) ring carbons and nitrogens of nicotinamide are expected to be most affected by the hydrogen bonding interactions. mdpi.com

Illustrative ¹H NMR Chemical Shift Data (in DMSO-d₆):

| Proton | 5-Oxo-L-proline (ppm) | Nicotinamide (ppm) | 1:1 Cocrystal (ppm) |

|---|---|---|---|

| Carboxylic Acid OH | ~12.5 | - | Shifted/Broadened |

| Amide NH | ~7.8 | ~8.1, ~7.5 | Shifted/Broadened |

| Pyridine H2 | - | ~9.0 | Shifted |

Note: This table presents hypothetical data illustrating the expected shifts upon cocrystal formation.

X-ray Crystallography for Solid-State Structural Characterization

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of the cocrystal at an atomic level. nih.gov Powder X-ray diffraction (PXRD) is used for phase identification and to confirm the formation of a new crystalline phase.

Research Findings:

SCXRD analysis would provide precise information on bond lengths, bond angles, and the hydrogen bonding network between the carboxylic acid group of 5-oxo-L-proline and the pyridine nitrogen and/or amide group of nicotinamide. This would unambiguously confirm the supramolecular assembly of the cocrystal. PXRD patterns of the cocrystal will exhibit unique diffraction peaks that are different from those of the individual components or a simple physical mixture, thus serving as a fingerprint for this specific crystalline form. researchgate.netscielo.org.mx

Illustrative PXRD Peak Data:

| 2θ Angle (°) - 5-Oxo-L-proline | 2θ Angle (°) - Nicotinamide | 2θ Angle (°) - 1:1 Cocrystal |

|---|

Note: The 2θ values are illustrative and represent a hypothetical new crystalline phase.

Vibrational Spectroscopy (IR, Raman) for Conformational and Interaction Studies

Infrared (IR) and Raman spectroscopy are sensitive probes of molecular vibrations and are excellent for studying the hydrogen bonding interactions within the cocrystal.

Research Findings:

In the IR spectrum, the formation of hydrogen bonds is expected to cause significant shifts in the stretching frequencies of the groups involved. Specifically, the O-H stretch of the carboxylic acid in 5-oxo-L-proline and the N-H stretches of the amide in nicotinamide would likely broaden and shift to lower wavenumbers. The C=O stretching vibrations of both the carboxylic acid and the amide groups would also be affected. scielo.org.mxresearchgate.net Raman spectroscopy, being complementary to IR, would provide further information, particularly on the vibrations of the non-polar parts of the molecules and the pyridine ring. google.com

Illustrative Vibrational Frequency Shifts (cm⁻¹):

| Vibrational Mode | 5-Oxo-L-proline / Nicotinamide | 1:1 Cocrystal |

|---|---|---|

| O-H stretch (carboxylic acid) | ~3300-2500 (broad) | Shifted and broadened |

| N-H stretch (amide) | ~3350, ~3170 | Shifted |

| C=O stretch (carboxylic acid) | ~1710 | Shifted |

Note: This table shows expected qualitative shifts in vibrational frequencies.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of the synthesized cocrystal and for monitoring the progress of its formation.

Research Findings:

A reversed-phase HPLC method can be developed to simultaneously quantify both 5-oxo-L-proline and nicotinamide. ysu.edunih.gov This method would be crucial for ensuring the correct 1:1 stoichiometric ratio in the final product and for detecting any unreacted starting materials or impurities. The method would typically use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is usually achieved using a UV detector, as both components possess chromophores.

Illustrative HPLC Method Parameters:

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | 20 mM Phosphate buffer (pH 3.0) : Acetonitrile (95:5) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 262 nm |

| Retention Time (5-oxo-L-proline) | ~2.5 min |

Note: These are typical starting parameters for method development.

Electrochemical Analysis Techniques

Electrochemical methods can be employed to study the redox properties of the cocrystal and its components. Techniques like cyclic voltammetry can provide information about the electron transfer processes.

Research Findings:

The electrochemical behavior of nicotinamide has been studied, and it is known to be electrochemically active. researchgate.net The pyridine ring can be reduced at a mercury electrode. The presence of 5-oxo-L-proline in the cocrystal could potentially influence the reduction potential of nicotinamide due to the hydrogen bonding interactions. A study of the cocrystal would likely involve dissolving it in a suitable buffered electrolyte and scanning the potential to observe any reduction or oxidation peaks. The results could indicate whether the cocrystal structure remains intact in solution and how the intermolecular interactions affect the electronic properties of the nicotinamide moiety.

Spectroelectrochemical Studies

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about changes in the electronic structure of a molecule as it undergoes an electrochemical reaction.

Research Findings:

For the 5-oxo-L-proline and nicotinamide cocrystal, a spectroelectrochemical experiment could involve monitoring the UV-Vis or IR spectrum of the solution while the potential is swept. This would allow for the identification of transient species formed during the electrochemical reduction or oxidation of the nicotinamide part of the cocrystal. Changes in the absorption bands would provide direct evidence of the electronic changes occurring and could help to elucidate the mechanism of the electrochemical reaction. This advanced technique could reveal subtle details about how the cocrystal environment influences the stability and reactivity of the electrochemically generated species.

Biochemical and Mechanistic Studies of 5 Oxo L Proline, Compound with Pyridine 3 Carboxamide 1:1 Excluding Clinical Applications

Enzymatic Biotransformations and Reaction Kinetics

Detailed studies on the enzymatic biotransformation of the 1:1 compound of 5-Oxo-L-proline and pyridine-3-carboxamide (B1143946) have not been documented. However, the biotransformation of each component is well-characterized.

5-Oxo-L-proline:

The primary enzymatic biotransformation of 5-Oxo-L-proline is its conversion to L-glutamate. This reaction is a key step in the γ-glutamyl cycle and is catalyzed by the enzyme 5-oxoprolinase (OPLAH) . nih.govnih.gov This ATP-dependent reaction involves the cleavage of the lactam ring of 5-Oxo-L-proline. nih.govnih.gov The reaction proceeds with the stoichiometric cleavage of ATP to ADP and inorganic phosphate. nih.govnih.gov The equilibrium of this reaction strongly favors the formation of L-glutamate. nih.govnih.gov

5-Oxoprolinase exhibits activity towards some derivatives of 5-oxoproline, such as its 3- and 4-hydroxy derivatives. ajinomoto.com.my The enzyme can be competitively inhibited by compounds like L-2-imidazolidone-4-carboxylate. ajinomoto.com.my A sulfur analog of 5-oxo-L-proline, L-2-oxothiazolidine-4-carboxylic acid, is also a substrate for 5-oxoprolinase, leading to the formation of cysteine. googleapis.com

The kinetic parameters of 5-oxoprolinase have been determined using various methods, including fluorimetric assays. mdpi.com These studies are crucial for understanding the efficiency and regulation of 5-Oxo-L-proline metabolism.

Pyridine-3-carboxamide (Nicotinamide):

Pyridine-3-carboxamide is a vital precursor in the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺). The key enzyme in this biotransformation is nicotinamide phosphoribosyltransferase (NAMPT) . abcam.com NAMPT catalyzes the condensation of nicotinamide with 5-phosphoribosyl-1-pyrophosphate (PRPP) to yield nicotinamide mononucleotide (NMN). abcam.com NMN is then converted to NAD⁺. The activity of NAMPT is considered the rate-limiting step in this salvage pathway of NAD⁺ biosynthesis in mammals. abcam.com Assays have been developed to measure NAMPT activity, which are instrumental in screening for inhibitors and activators of this enzyme. abcam.compromega.com

The following table summarizes the key enzymatic reactions for each component:

| Component | Enzyme | Reaction | Significance |

| 5-Oxo-L-proline | 5-oxoprolinase (OPLAH) | 5-Oxo-L-proline + ATP + 2H₂O → L-Glutamate + ADP + Pi | Part of the γ-glutamyl cycle for glutathione (B108866) synthesis and degradation. nih.govnih.govebi.ac.uk |

| Pyridine-3-carboxamide | Nicotinamide phosphoribosyltransferase (NAMPT) | Nicotinamide + PRPP → Nicotinamide mononucleotide (NMN) + PPi | Rate-limiting step in the NAD⁺ salvage pathway. abcam.com |

Interactions with Biomolecules at a Molecular Level

Direct studies on the molecular interactions of the 1:1 compound are not available. The interactions of the individual components with biomolecules are described below.

5-Oxo-L-proline:

As an amino acid derivative, 5-Oxo-L-proline interacts with various enzymes, particularly those involved in its metabolism. The binding of 5-Oxo-L-proline to the active site of 5-oxoprolinase is a critical interaction. ajinomoto.com.my This interaction is specific, as the enzyme shows a high affinity for the L-isomer. googleapis.com The binding is thought to involve specific residues within the enzyme's active site that recognize the pyrrolidone ring and the carboxylate group.

Pyridine-3-carboxamide (Nicotinamide):

Nicotinamide's interactions are central to its role as an NAD⁺ precursor. It binds to the active site of NAMPT, where it reacts with PRPP. abcam.com Furthermore, as part of the NAD⁺ molecule, the nicotinamide moiety is the key functional group involved in redox reactions, accepting and donating electrons. The pyridinium (B92312) ring of NAD⁺ is the site of these hydride transfer reactions. researchgate.net The carboxamide group can form hydrogen bonds, which are important for the binding of NAD⁺ to the active sites of various dehydrogenases. researchgate.net

The nature of interactions between pyridine-containing compounds and proteins can include hydrogen bonds with the pyridine (B92270) nitrogen and stacking interactions with aromatic residues. researchgate.net

Role in Model Biochemical Pathways and Cycles

The individual components of Einecs 285-870-1 are integral to fundamental biochemical pathways.

5-Oxo-L-proline:

5-Oxo-L-proline is a key intermediate in the γ-glutamyl cycle , a six-enzyme pathway responsible for the synthesis and degradation of glutathione. nih.govnih.govajinomoto.com.my In this cycle, γ-glutamyl amino acids, formed during the transport of amino acids into cells, are converted to 5-Oxo-L-proline and the corresponding amino acid by γ-glutamyl cyclotransferase. ajinomoto.com.my 5-Oxo-L-proline is then hydrolyzed by 5-oxoprolinase to L-glutamate, which can be used for glutathione synthesis, thereby completing the cycle. nih.govnih.govajinomoto.com.my The γ-glutamyl cycle is crucial for maintaining cellular glutathione levels, which is a major antioxidant. nih.gov

Pyridine-3-carboxamide (Nicotinamide):

Nicotinamide is a central molecule in the NAD⁺ salvage pathway . abcam.com This pathway recycles nicotinamide back into NAD⁺, which is a critical coenzyme for a vast number of redox reactions in cellular metabolism, including glycolysis, the citric acid cycle, and oxidative phosphorylation. promega.com NAD⁺ is also a substrate for various signaling enzymes, such as PARPs and sirtuins, making its synthesis and recycling via the salvage pathway essential for cellular function and regulation. researchgate.net

Metabolic Fate in Non-Human, Non-Clinical Biological Systems

The metabolic fate of the 1:1 compound has not been studied. The metabolism of its individual components in non-human systems is well-established.

5-Oxo-L-proline:

In various non-human mammalian tissues, such as in mice and rats, 5-Oxo-L-proline is actively metabolized. researchgate.netnih.gov Following administration, it is converted to L-glutamate by 5-oxoprolinase, which is found in tissues like the kidney, liver, and brain. nih.govnih.govajinomoto.com.my The resulting glutamate (B1630785) can then enter various metabolic pathways. Studies in mice have shown that inhibition of 5-oxoprolinase leads to the accumulation of 5-Oxo-L-proline in these tissues. researchgate.net The metabolism of 5-Oxo-L-proline has also been noted in bacteria. nih.gov

Pyridine-3-carboxamide (Nicotinamide):

In non-human biological systems, nicotinamide is readily absorbed and converted to NAD⁺ in various tissues. abcam.com The metabolic pathways involving nicotinamide are highly conserved across different species. In vitro studies using cell lysates and purified proteins from various organisms are common for investigating the enzymes of the NAD⁺ salvage pathway. abcam.com The metabolic stability of nicotinamide and its derivatives is a key area of research in drug development. rsc.org

Structural Biology of Compound-Biomolecule Complexes

There are no published crystal structures or other structural biology data for the 1:1 compound of 5-Oxo-L-proline and pyridine-3-carboxamide complexed with a biomolecule.

5-Oxo-L-proline:

While the crystal structure of 5-oxoprolinase with its substrate 5-Oxo-L-proline is not explicitly detailed in the provided search results, the structures of related enzymes and proline analogs in complex with their targets have been determined. For instance, the crystal structures of proline analog inhibitors bound to pyrroline-5-carboxylate reductase 1 (PYCR1) have been solved, providing insights into the binding of five-membered ring structures to enzyme active sites. nih.gov

Pyridine-3-carboxamide (Nicotinamide):

The structural biology of nicotinamide as part of NAD⁺ and NADP⁺ is extensive. Numerous crystal structures of dehydrogenases and other NAD(P)⁺-dependent enzymes in complex with their coenzymes have been deposited in the Protein Data Bank. These structures reveal the detailed interactions between the nicotinamide ring and the protein, including hydrogen bonding and stacking interactions that are crucial for catalysis. The pyridine nitrogen and the carboxamide group are key features in these interactions. researchgate.net

Future Research Directions and Emerging Paradigms for 5 Oxo L Proline, Compound with Pyridine 3 Carboxamide 1:1

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design

The synthesis of novel compounds and the optimization of existing reaction pathways are being revolutionized by artificial intelligence (AI) and machine learning (ML). rsc.org For 5-Oxo-L-proline, compound with pyridine-3-carboxamide (B1143946) (1:1), these computational tools offer significant potential to accelerate discovery and improve efficiency.

Detailed Research Findings: AI-driven retrosynthesis models can propose novel and efficient synthetic routes that may not be obvious through traditional analysis. rsc.org By training on vast datasets of chemical reactions, ML algorithms can predict reaction outcomes, yields, and optimal conditions with increasing accuracy. rsc.org For the target compound, AI could be employed to:

Predict Optimal Synthetic Routes: Instead of relying on established, and potentially inefficient, methods for creating the salt or co-crystal of 5-oxo-L-proline and pyridine-3-carboxamide, AI algorithms could analyze the physicochemical properties of both precursors to suggest the most effective solvents and crystallization conditions.

De Novo Design of Derivatives: AI models are not limited to recreating known molecules; they can design new-to-nature molecules with desired properties. cas.org By defining specific target characteristics (e.g., enhanced biological activity, improved stability), ML models could suggest modifications to the pyroglutamic acid or carboxamide moieties, leading to the design of a library of novel derivatives. researchgate.net

Accelerate Reaction Optimization: AI-guided systems can efficiently explore the high-dimensional space of reaction parameters (temperature, concentration, catalyst, etc.) to find the optimal conditions for synthesis, reducing the time and resources spent on trial-and-error experimentation. rsc.org This is particularly useful for complex systems where multiple pathway components interact. cas.org

A significant bottleneck in leveraging AI for chemical synthesis is the availability of high-quality, standardized data. cas.org Future efforts would require the systematic collection and annotation of experimental data related to the synthesis of pyroglutamic acid derivatives and their compounds.

Contributions to Sustainable Chemistry and Circular Economy Models

The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of 5-Oxo-L-proline, compound with pyridine-3-carboxamide (1:1) can be reimagined within this framework.

Detailed Research Findings: The parent amino acid, L-proline, is a well-established, naturally occurring organocatalyst used in various environmentally benign chemical transformations. tandfonline.com This provides a strong foundation for developing sustainable synthetic protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.